molecular formula C12H6F7N B12562687 Quinoline, 4-(heptafluoropropyl)- CAS No. 181059-73-4

Quinoline, 4-(heptafluoropropyl)-

Cat. No.: B12562687
CAS No.: 181059-73-4
M. Wt: 297.17 g/mol
InChI Key: TXGCMMCUEKXCAG-UHFFFAOYSA-N
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Description

Quinoline, 4-(heptafluoropropyl)-: is a derivative of quinoline, a heterocyclic aromatic organic compound with the chemical formula C9H7N Quinoline derivatives are known for their wide range of applications in medicinal and industrial chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of quinoline derivatives, including Quinoline, 4-(heptafluoropropyl)-, can be achieved through various methods. One common approach involves the Friedländer synthesis, which typically uses aniline and a carbonyl compound under acidic conditions . Another method is the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent .

Industrial Production Methods: Industrial production of quinoline derivatives often involves large-scale synthesis using catalytic systems to enhance yield and efficiency. The use of microwave-assisted synthesis and solvent-free conditions has been explored to make the process more environmentally friendly and cost-effective .

Chemical Reactions Analysis

Types of Reactions: Quinoline, 4-(heptafluoropropyl)-, like other quinoline derivatives, undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens or alkyl halides in the presence of a base or acid catalyst.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of quinoline derivatives can lead to the formation of quinoline N-oxides, while reduction can yield tetrahydroquinolines .

Comparison with Similar Compounds

Uniqueness: Quinoline, 4-(heptafluoropropyl)- is unique due to the presence of the heptafluoropropyl group, which imparts distinct chemical properties, such as increased lipophilicity and stability. This makes it a valuable compound for various applications, particularly in medicinal chemistry and material science .

Properties

CAS No.

181059-73-4

Molecular Formula

C12H6F7N

Molecular Weight

297.17 g/mol

IUPAC Name

4-(1,1,2,2,3,3,3-heptafluoropropyl)quinoline

InChI

InChI=1S/C12H6F7N/c13-10(14,11(15,16)12(17,18)19)8-5-6-20-9-4-2-1-3-7(8)9/h1-6H

InChI Key

TXGCMMCUEKXCAG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)C(C(C(F)(F)F)(F)F)(F)F

Origin of Product

United States

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